2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid
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Overview
Description
2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid is an organic compound with the chemical formula C13H16ClNO4. It is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the 2-position . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid typically involves the protection of the amino group of glycine with a Boc group and the introduction of a 2-chlorophenyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-protected glycine. This intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the 2-chlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine derivative of glycine.
Scientific Research Applications
2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid: Similar structure but with the chlorine atom at the 4-position.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Uniqueness
2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the Boc-protected amino group. This combination allows for selective reactions and applications in various fields of research and industry .
Properties
CAS No. |
1245646-11-0 |
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Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
KOYBXBUFLHXAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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